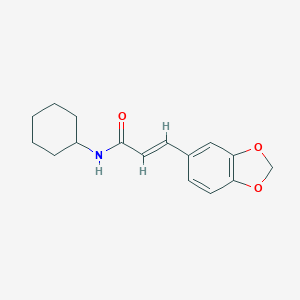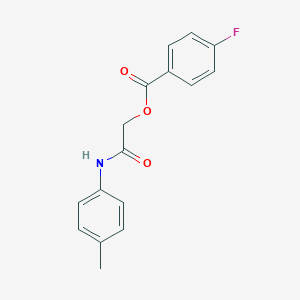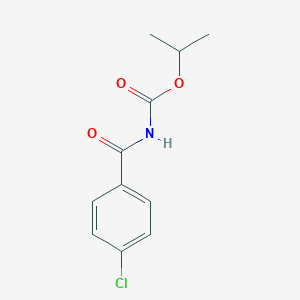
3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide, commonly known as BDCAA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BDCAA is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.36 g/mol.
Scientific Research Applications
Crystal Structure Analysis : The natural product isolated from B. obscura's stem bark, containing a variant of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide, has been structurally analyzed. The compound's crystal structure features an octahydronaphthalene ring system, a benzodioxole ring system, and an isobutylacrylamide group, exhibiting interesting molecular interactions like N—H⋯O hydrogen bonds, forming chains, and C—H⋯O hydrogen bonds, forming ribbons in the crystal (B. Lenta et al., 2015).
Spectroscopic and Quantum Mechanical Investigations
Spectroscopic and Quantum Studies : The molecular geometry and spectral properties of 1-(1,3-Benzodioxol-5-yl)thiourea, a related compound, have been studied extensively. These studies include vibrational assignments, HOMO-LUMO energy gap analyses, and hyperpolarizability calculations, providing a theoretical support for spectral detection technology and the analysis of the electronic structure of such compounds (Ragamathunnisa M et al., 2015).
Luminescence and Pyrolysis Studies
Spectral Luminescence Properties : Research on the spectral luminescence properties of related compounds synthesized through three-component condensation has been conducted, providing insights into the behavior of these compounds in different conditions like ethanol at varying temperatures (N. Kozlov et al., 2010).
Pyrolysis of Cyclohexane : A comprehensive study on cyclohexane pyrolysis, involving a precursor molecule of 3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide, has been conducted. This study provides a detailed kinetic model and insight into the reaction sequences and product formation, thereby contributing to the understanding of the chemical behavior of such compounds (Zhandong Wang et al., 2012).
properties
Product Name |
3-(1,3-benzodioxol-5-yl)-N-cyclohexylacrylamide |
|---|---|
Molecular Formula |
C16H19NO3 |
Molecular Weight |
273.33 g/mol |
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-cyclohexylprop-2-enamide |
InChI |
InChI=1S/C16H19NO3/c18-16(17-13-4-2-1-3-5-13)9-7-12-6-8-14-15(10-12)20-11-19-14/h6-10,13H,1-5,11H2,(H,17,18)/b9-7+ |
InChI Key |
HEVXIAMRBRLSEJ-VQHVLOKHSA-N |
Isomeric SMILES |
C1CCC(CC1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
C1CCC(CC1)NC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-4-chloropyridazin-3(2H)-one](/img/structure/B255425.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)


![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
![5-(4-bromophenyl)-3,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B255436.png)
![N-(2-isopropylphenyl)-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d][1,2,3]triazin-3(4H)-yl)acetamide](/img/structure/B255439.png)


![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![9-(1-naphthyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B255451.png)